4-chloro-N-(cyclohexylcarbamothioyl)benzamide
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Overview
Description
4-chloro-N-(cyclohexylcarbamothioyl)benzamide is a chemical compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core substituted with a chloro group and a cyclohexylcarbamothioyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(cyclohexylcarbamothioyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with cyclohexyl isothiocyanate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(cyclohexylcarbamothioyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted benzamides and their corresponding oxidized or reduced derivatives.
Scientific Research Applications
4-chloro-N-(cyclohexylcarbamothioyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research has shown its potential in developing therapeutic agents for diseases like Chagas disease.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(cyclohexylcarbamothioyl)benzamide involves its interaction with specific molecular targets. In the case of its antiprotozoal activity, the compound inhibits the proliferation of protozoa by interfering with their metabolic pathways . The exact molecular targets and pathways are still under investigation, but it is believed to disrupt essential processes within the protozoan cells.
Comparison with Similar Compounds
Similar Compounds
N-(tert-butylcarbamothioyl)benzamide: Similar structure but with a tert-butyl group instead of a cyclohexyl group.
4-bromo-N-(3-nitrophenyl)carbamothioyl benzamide: Contains a bromo and nitrophenyl group, exhibiting different chemical properties.
Uniqueness
4-chloro-N-(cyclohexylcarbamothioyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexylcarbamothioyl moiety contributes to its stability and reactivity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
4-chloro-N-(cyclohexylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2OS/c15-11-8-6-10(7-9-11)13(18)17-14(19)16-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZILFIZUSNMFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49816229 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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